Ethyl 2-Methyl-5-hexenoate
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Overview
Description
Ethyl 2-Methyl-5-hexenoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 2-methyl-5-hexenoic acid and ethanol. This compound is known for its fruity odor and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-5-hexenoate can be synthesized through the esterification of 2-methyl-5-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-5-hexenoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: 2-Methyl-5-hexenoic acid and ethanol.
Reduction: 2-Methyl-5-hexen-1-ol.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
Ethyl 2-Methyl-5-hexenoate has several scientific research applications:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its fruity odor.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-5-hexenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Ethyl 2-Methyl-5-hexenoate can be compared with other similar compounds, such as:
Ethyl 5-hexenoate: Similar structure but lacks the methyl group at the second position.
Ethyl 2-hexenoate: Similar structure but lacks the methyl group at the fifth position.
Methyl 2-hexenoate: Similar structure but has a methyl ester instead of an ethyl ester.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence or absence of the methyl group and the type of ester group.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 2-methylhex-5-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
OFHCPPJZKBUEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CCC=C |
Origin of Product |
United States |
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